molecular formula C9H18O3S B12441643 (4-Methylcyclohexyl)methyl methanesulfonate

(4-Methylcyclohexyl)methyl methanesulfonate

Cat. No.: B12441643
M. Wt: 206.30 g/mol
InChI Key: HXTMRZHXYATMLI-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methyl methanesulfonate: is an organic compound with the molecular formula C9H18O3S . It is a derivative of methanesulfonic acid and is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a methanesulfonate ester group. This compound is of interest in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylcyclohexyl)methyl methanesulfonate typically involves the reaction of 4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Methylcyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (4-Methylcyclohexyl)methyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It serves as a model compound for investigating the mechanisms of action of methanesulfonate esters in DNA alkylation and repair .

Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)methyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as DNA bases. This alkylation can result in the formation of DNA adducts, which may interfere with DNA replication and transcription, ultimately affecting cellular function .

Comparison with Similar Compounds

Uniqueness: (4-Methylcyclohexyl)methyl methanesulfonate is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules where the cyclohexyl moiety is desired .

Properties

IUPAC Name

(4-methylcyclohexyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3S/c1-8-3-5-9(6-4-8)7-12-13(2,10)11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTMRZHXYATMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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